

# Application of Descartes-08 in Relapsed/Refractory Myeloma: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CT-08

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## Introduction

Descartes-08 is an investigational, first-in-class autologous CD8+ T-cell product engineered to transiently express a chimeric antigen receptor (CAR) targeting B-cell maturation antigen (BCMA) via mRNA transfection.[1] This non-viral approach is designed for a predictable and controllable pharmacokinetic profile, aiming to enhance the safety profile compared to conventional viral vector-based CAR-T therapies.[1][2] The transient expression of the anti-BCMA CAR, lasting for approximately one week, mitigates the risk of uncontrolled T-cell proliferation and long-term toxicity.[1] Descartes-08 is intended for outpatient administration and, in some contexts, does not require preconditioning chemotherapy.[2][3] While extensive clinical data has been generated in the context of autoimmune diseases, this document focuses on the application of Descartes-08 in relapsed/refractory multiple myeloma, drawing upon available preclinical and clinical data.

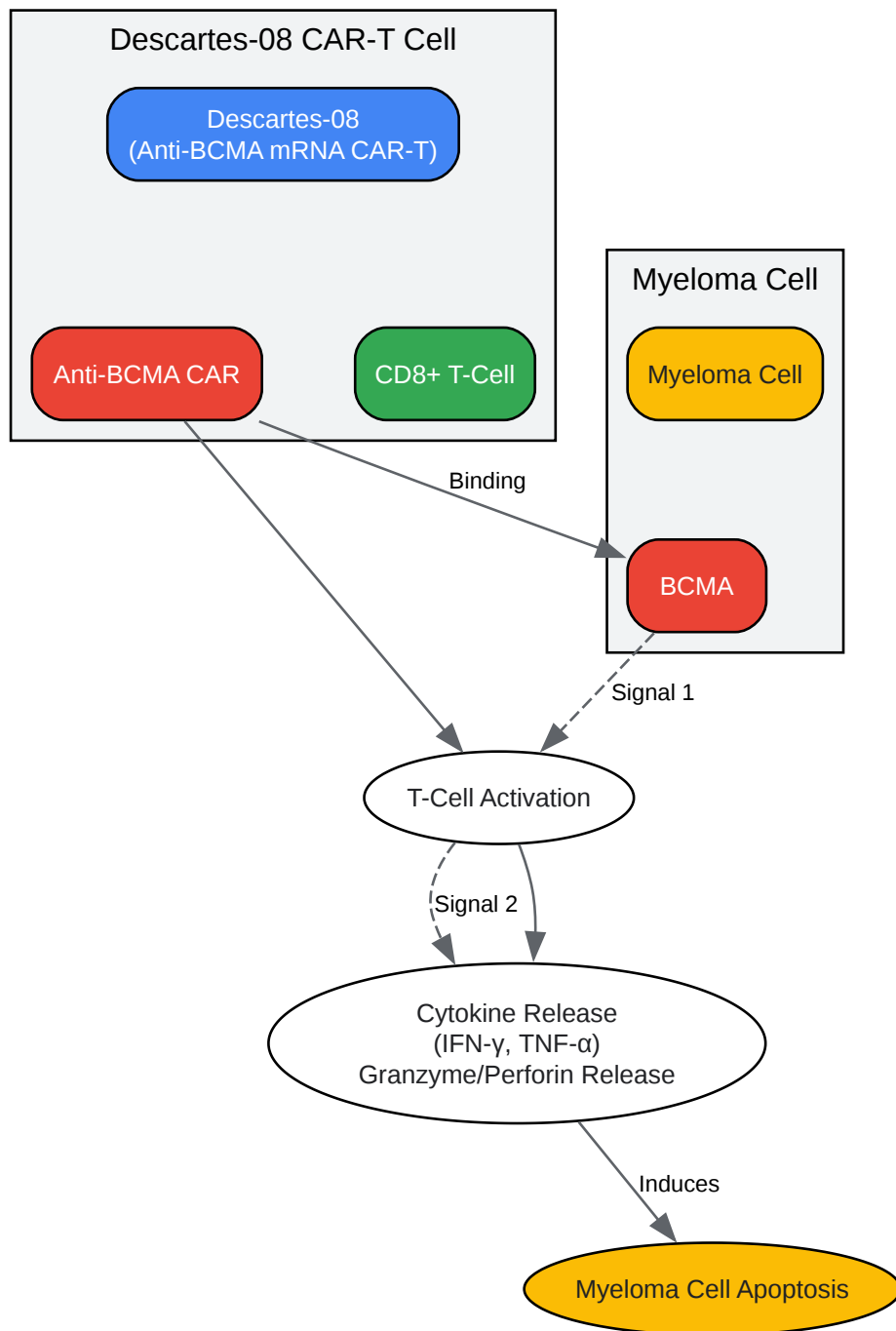
## Mechanism of Action

Descartes-08 leverages the specificity of a CAR to target and eliminate cells expressing BCMA, a protein highly expressed on malignant plasma cells in multiple myeloma. The core of the technology lies in the transient modification of a purified population of the patient's own CD8+ T-cells with an anti-BCMA CAR mRNA.[1] CD8+ T-cells are the primary effector cells

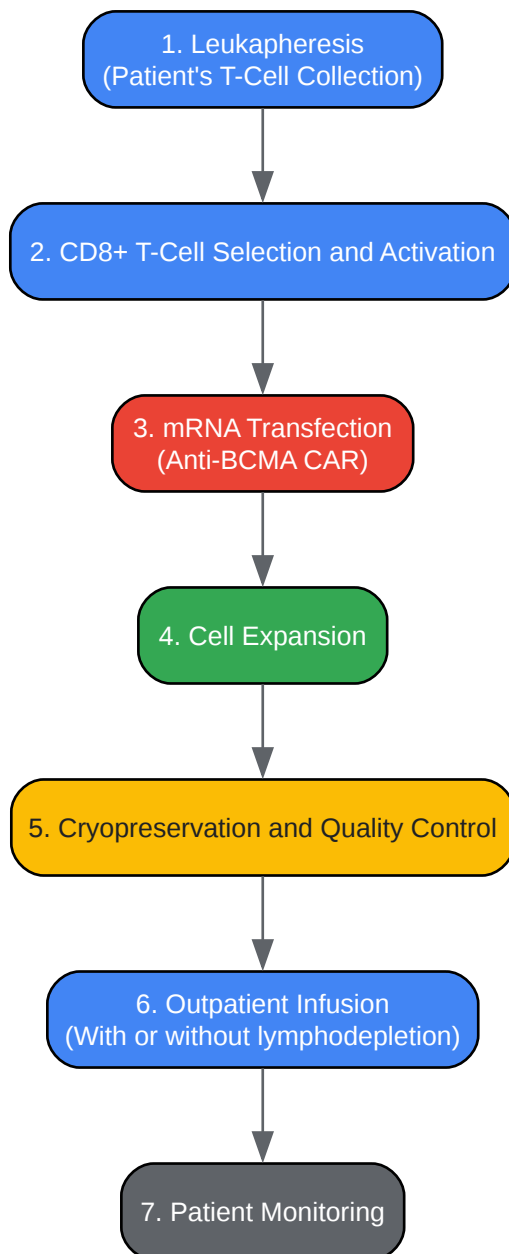
responsible for direct target cell lysis.[1] Upon infusion, the engineered T-cells recognize and bind to BCMA on myeloma cells, leading to T-cell activation and subsequent elimination of the target cells through cytotoxic mechanisms. The use of mRNA for transfection ensures that the anti-BCMA CAR is expressed for a limited duration, which is designed to reduce the risk of long-term side effects associated with persistent CAR-T cell activity.[1]

## Signaling Pathway

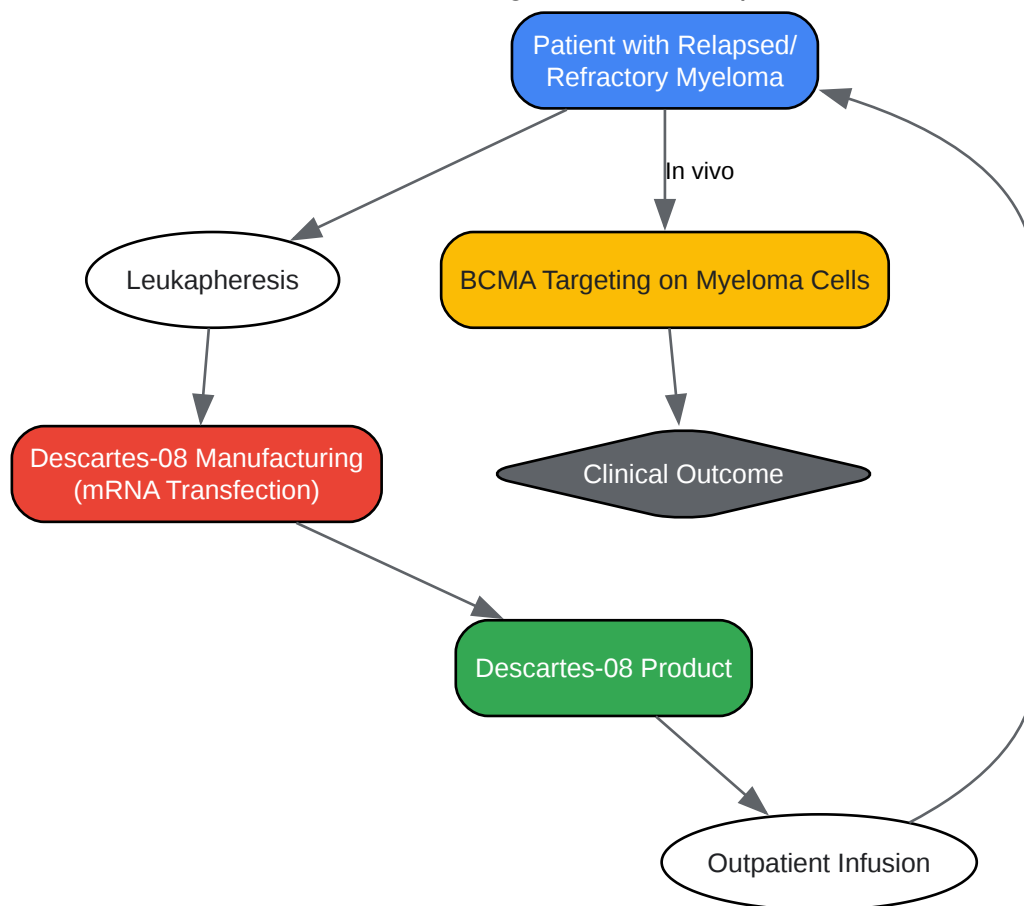
### Descartes-08 Signaling Pathway



## Descartes-08 Manufacturing and Administration Workflow



## Descartes-08 Logical Relationships



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## References

- 1. Preclinical evaluation of CD8+ anti-BCMA mRNA CAR T-cells for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cartesian Therapeutics' Descartes-08 Observed to Provide Deep and Sustained Benefits Through Month 12 After a Single Course of Therapy in Phase 2b Myasthenia Gravis Trial - Cartesian Therapeutics, Inc [ir.cartesiantherapeutics.com]
- 3. biospace.com [biospace.com]
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